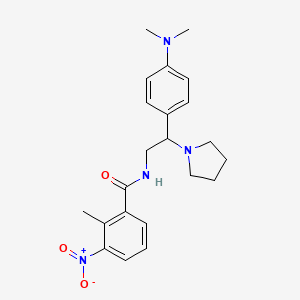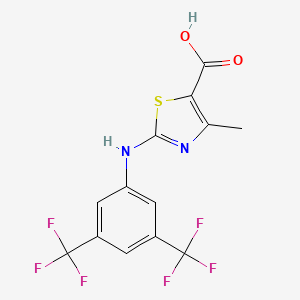![molecular formula C14H23NO5 B2680542 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid CAS No. 1160246-88-7](/img/structure/B2680542.png)
8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid” is a chemical compound with the CAS Number: 1160247-17-5 . Its molecular weight is 283.37 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid . The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.37 . It’s a solid at room temperature . The compound’s InChI code is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .
Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystallography
Research has focused on derivatives similar to 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid for their role in forming supramolecular arrangements. For instance, studies on cyclohexane-5-spirohydantoin derivatives have highlighted the impact of substituents on the cyclohexane ring in crystal structure formation. These analyses reveal the absence of solvent molecules in crystals and underscore the significance of hydrogen bonding in defining supramolecular structures (Graus et al., 2010).
Conformational Analysis and Stereochemistry
The compound and its derivatives have also been studied for their conformational properties and stereochemistry. Research involving spirolactams as conformationally restricted pseudopeptides has shown the potential of these compounds in mimicking peptide structures, offering insights into their structural dynamics and applications in peptide synthesis (Fernandez et al., 2002). Additionally, the absolute configuration of related compounds has been determined using NMR spectroscopy, providing essential information on their stereochemical arrangement (Jakubowska et al., 2013).
Synthetic Applications and Methodologies
Synthetic methodologies involving this compound have been explored, with studies detailing the reaction pathways and synthesis of spirocyclic and heterocyclic compounds. These research efforts have contributed to the development of new synthetic routes and the preparation of biologically active heterocyclic compounds, highlighting the compound's versatility in synthetic organic chemistry (Moskalenko & Boev, 2012).
Protective Group Chemistry
The compound's utility extends to its role in protective group chemistry, where derivatives have been used for the introduction of Boc-protecting groups to amines. This application is critical in peptide synthesis, where the protection and deprotection of functional groups are essential steps (Rao et al., 2017).
Theoretical and Computational Studies
Theoretical studies have been conducted to understand the intramolecular interactions within these compounds. Such research has implications for designing molecules with desired properties and understanding the fundamental aspects of molecular behavior (Amirani Poor et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNXKRQHVDSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2680460.png)
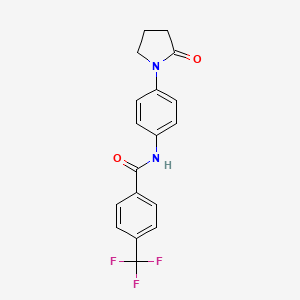
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

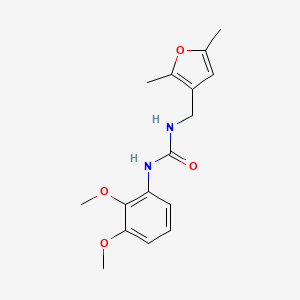
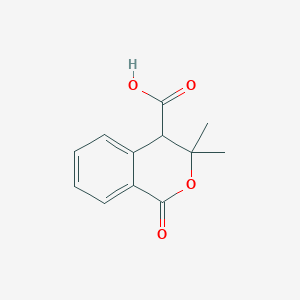
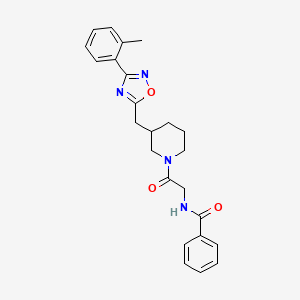
![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
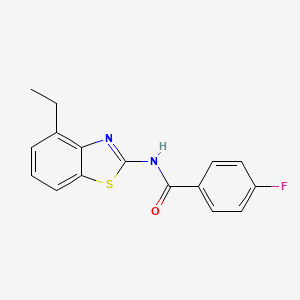
![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)
